

Bindarit Pharmacokinetics and Dosing in Rodents

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Compound Focus: Bindarit

CAS No.: 130641-38-2

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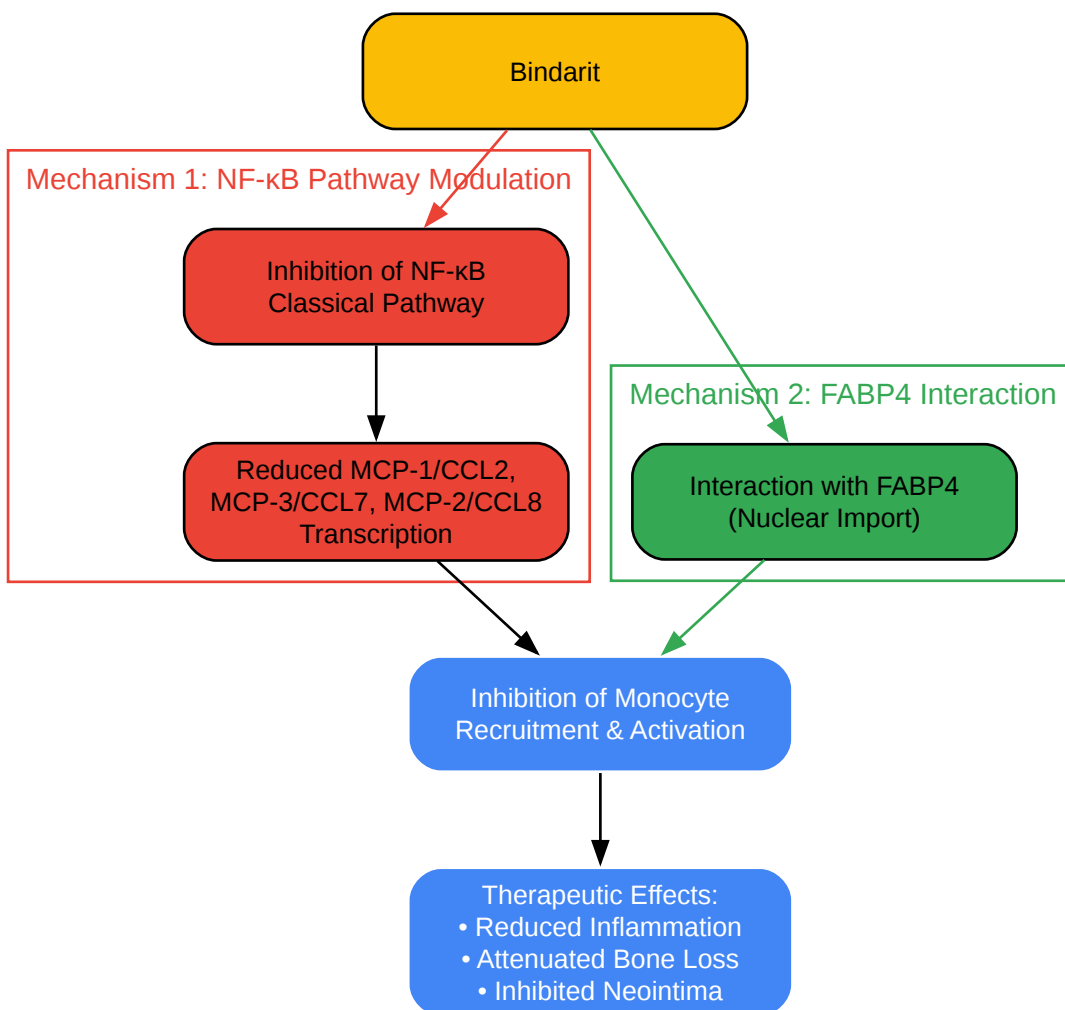
The table below summarizes the core pharmacokinetic parameters and common dosing regimens for **Bindarit** from rodent studies.

Parameter	Details / Value
Chemical Name	2-methyl-2-[[1-(phenylmethyl)-1H-indazol-3-yl]methoxy] propanoic acid [1] [2] [3]
Molecular Weight	324.38 g/mol [1] [2] [3]
Administration Route	Oral (gastric gavage) [1] [2]
Standard Dose (Rodents)	100 mg/kg, twice a day [1] [2]
Dosing Vehicle	0.5% methylcellulose aqueous solution [1] [2] [3]
Plasma Half-Life (Rodents)	~9 hours [1] [2] [3]
Achieved Plasma Levels	150 – 450 µM (at the standard dose regimen) [1] [2]

Parameter	Details / Value
In Vitro Concentrations	10 - 300 μ M (effective for inhibiting MCP-1 synthesis and cell proliferation/migration) [2] [3]

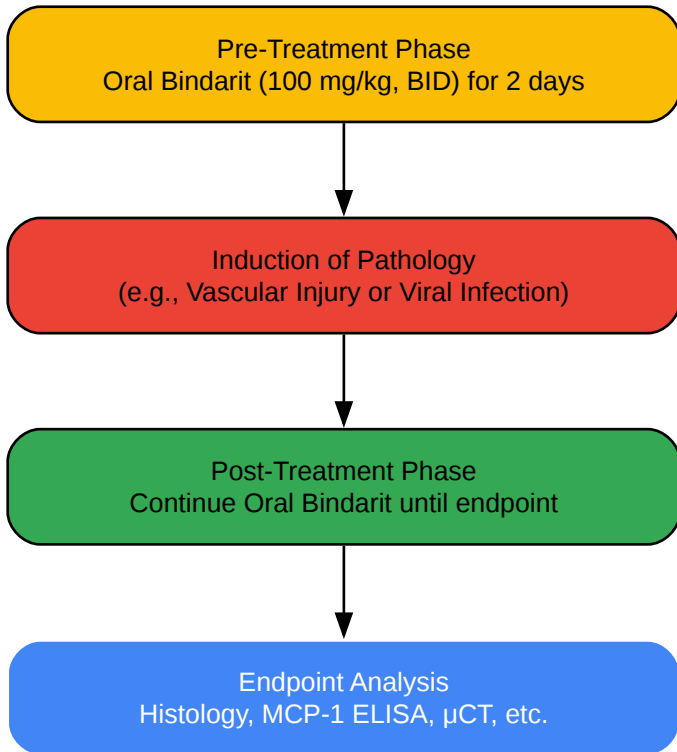
Molecular Mechanisms and Experimental Protocols

To help visualize the core mechanisms of action and a standard in vivo efficacy protocol, refer to the following diagrams.



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Diagram 1: **Bindarit**'s primary mechanisms of action involve inhibiting the NF- κ B pathway to suppress MCP production and interacting with FABP4, collectively reducing monocyte recruitment for therapeutic effects [4] [5] [6].



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Diagram 2: A standard *in vivo* protocol for evaluating **Bindarit**'s efficacy typically involves pre-treatment, pathology induction, and a sustained post-treatment period before analysis [4] [2].

Key Experimental Methodologies

Here are detailed protocols for common experimental setups used in **Bindarit** research:

1. In Vivo Efficacy Model (Vascular Injury)

- **Animals:** Male Wistar rats (approx. 250g) or ApoE^{-/-} mice [2].
- **Dosing Regimen:** **Bindarit** is suspended in 0.5% methylcellulose and administered orally at 100 mg/kg, twice daily [1] [2].
- **Treatment Schedule:** Dosing typically starts 1-2 days before the induction of injury (e.g., balloon angioplasty in rats or wire-induced injury in mice) and continues until the study endpoint (e.g., 14-28

days post-injury) [2].

- **Endpoint Analysis:** Tissues are collected for histomorphometric analysis of neointima formation, immunohistochemistry, and measurement of MCP levels in serum and tissue [2] [3].

2. In Vitro Cell-Based Assays

- **Cell Types:** Studies frequently use human coronary artery smooth muscle cells (CASMCs), monocyte-macrophage cell lines (e.g., Raw 264.7, MonoMac-6), or primary cells [5] [6] [3].
- **Cell Stimulation:** Cells are stimulated with pro-inflammatory agents like LPS (e.g., 1 µg/ml) or growth factors like PDGF-BB (e.g., 10 ng/ml) to induce MCP expression [5] [2] [3].
- **Bindarit Treatment:** Cells are pre-treated with **Bindarit** (typical effective concentration range of 10-300 µM) for 1 hour before stimulation, with the compound remaining in the culture medium throughout the stimulation period [5] [2].
- **Downstream Analysis:** MCP-1 production is measured by ELISA; cell proliferation is assessed via MTT assay; migration is evaluated using Boyden chamber assays; and protein/mRNA expression is analyzed by western blot and qRT-PCR [2] [3].

Key Insights for Research and Development

- **Mechanism of Action:** **Bindarit's** anti-inflammatory effect is not merely through general immunosuppression. It specifically targets the transcription of a subset of chemokines (MCP-1/CCL2, MCP-3/CCL7, MCP-2/CCL8) by inhibiting the classical NF-κB pathway, particularly p65/p50-mediated promoter activation [5]. A more recent mechanism involves its direct interaction with Fatty Acid-Binding Protein 4 (FABP4), impacting PPAR γ signaling and inflammatory kinase activity [6].
- **Therapeutic Scope:** Preclinical data supports **Bindarit's** potential in diverse conditions characterized by inflammatory cell infiltration, including **viral arthritis** [4], **neuroinflammation** [7] [8], and **vascular restenosis** [2] [3]. Its ability to directly inhibit vascular smooth muscle cell proliferation, migration, and phenotypic switching is a key beneficial effect in vascular disease [3].

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